
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- is a chemical compound with the molecular formula C22H46O2SSn and a molecular weight of 493.43 g/mol . It is known for its unique structure, which includes a stannane core bonded to a tributyl group and a (2-(2,2,3,3-tetramethylbutylthio)acetoxy) moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- typically involves the reaction of tributylstannyl chloride with (2-(2,2,3,3-tetramethylbutylthio)acetoxy)acetate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form stannane derivatives.
Substitution: The compound can undergo substitution reactions where the tributyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- involves its interaction with molecular targets through its stannane core and tributyl group. The compound can form stable complexes with various substrates, facilitating chemical transformations. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparaison Avec Des Composés Similaires
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- can be compared with other stannane derivatives, such as:
Tributylstannane: A simpler compound with similar reactivity but lacking the (2-(2,2,3,3-tetramethylbutylthio)acetoxy) moiety.
Triphenylstannane: Another stannane derivative with different substituents, leading to variations in chemical properties and applications.
Propriétés
Numéro CAS |
73927-97-6 |
|---|---|
Formule moléculaire |
C22H46O2SSn |
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
tributylstannyl 2-(2,2,3,3-tetramethylbutylsulfanyl)acetate |
InChI |
InChI=1S/C10H20O2S.3C4H9.Sn/c1-9(2,3)10(4,5)7-13-6-8(11)12;3*1-3-4-2;/h6-7H2,1-5H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
HLDIKSNAOWJKSQ-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)CSCC(C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



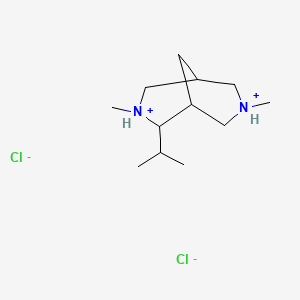
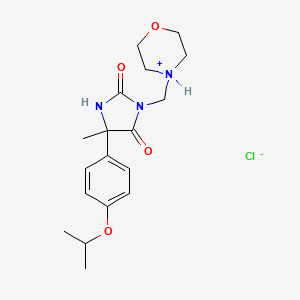
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
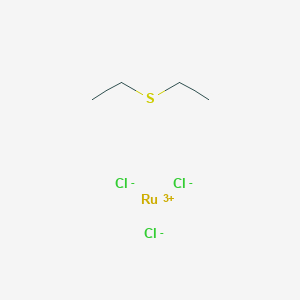
] ester](/img/structure/B13781787.png)

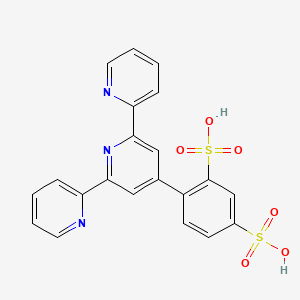
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
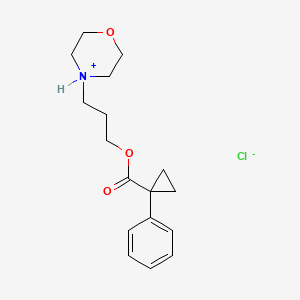
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
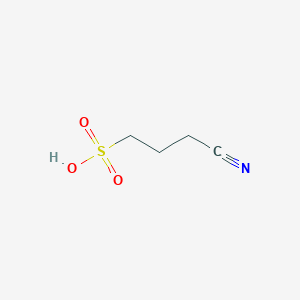
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

